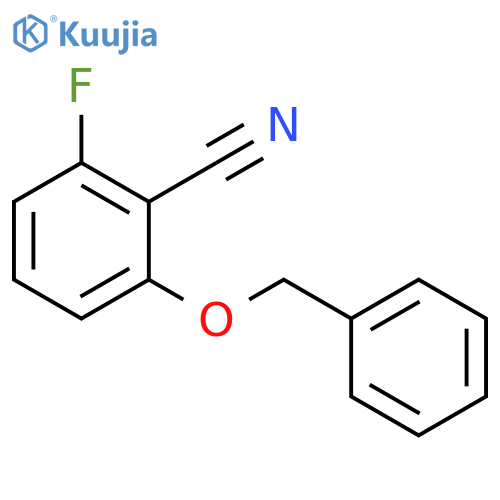Cas no 94088-45-6 (2-Benzyloxy-6-fluorobenzonitrile)

94088-45-6 structure
商品名:2-Benzyloxy-6-fluorobenzonitrile
2-Benzyloxy-6-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,2-fluoro-6-(phenylmethoxy)-
- 2-BENZYLOXY-6-FLUOROBENZONITRILE
- 2-fluoro-6-benzyloxybenzonitrile
- 2-fluoro-6-phenylmethoxybenzonitrile
- 6-Benzyloxy-2-fluorobenzonitrile
- EINECS 302-045-4
- AKOS015839404
- CS-0037386
- MFCD00068211
- SCHEMBL646003
- 2,3-O-ISOPROPYLIDENE-ADENOSINE-5-CARBOXYLICACID
- 2-(benzyloxy)-6-fluorobenzonitrile
- NS00064884
- SY278037
- BH-0417
- ITKHCBLEEGSDOF-UHFFFAOYSA-N
- FT-0678221
- 2-Fluoro-6-(phenylmethoxy)benzonitrile
- 94088-45-6
- A844806
- 78V4Z852YQ
- Benzonitrile, 2-fluoro-6-(phenylmethoxy)-
- DTXSID10240470
- 2-benzyloxy-6-fluorobenzonitrile;
- 2-benzyloxy-6-fluoro-benzonitrile
- 2-Benzyloxy-6-fluorobenzonitrile
-
- MDL: MFCD00068211
- インチ: InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2
- InChIKey: ITKHCBLEEGSDOF-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)F
計算された属性
- せいみつぶんしりょう: 227.07500
- どういたいしつりょう: 227.075
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 33A^2
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 359.4°Cat760mmHg
- フラッシュポイント: 171.2°C
- 屈折率: 1.58
- ようかいど: Insuluble (8.4E-3 g/L) (25 ºC),
- PSA: 33.02000
- LogP: 3.27638
2-Benzyloxy-6-fluorobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024813-5g |
2-Benzyloxy-6-fluorobenzonitrile |
94088-45-6 | 98% | 5g |
1672.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024813-25g |
2-Benzyloxy-6-fluorobenzonitrile |
94088-45-6 | 98% | 25g |
5038.0CNY | 2021-07-05 | |
| TRC | B130055-10mg |
2-Benzyloxy-6-fluorobenzonitrile |
94088-45-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D767811-1g |
6-benzyloxy-2-fluorobenzonitrile |
94088-45-6 | 95% | 1g |
$155 | 2024-06-07 | |
| abcr | AB232537-1g |
2-Benzyloxy-6-fluorobenzonitrile; . |
94088-45-6 | 1g |
€144.00 | 2025-02-17 | ||
| eNovation Chemicals LLC | Y1191125-5g |
2-(Benzyloxy)-6-fluorobenzonitrile |
94088-45-6 | 95% | 5g |
$715 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024813-5g |
2-Benzyloxy-6-fluorobenzonitrile |
94088-45-6 | 98% | 5g |
1672CNY | 2021-05-07 | |
| Key Organics Ltd | BH-0417-5MG |
2-(benzyloxy)-6-fluorobenzonitrile |
94088-45-6 | >97% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | BH-0417-10MG |
2-(benzyloxy)-6-fluorobenzonitrile |
94088-45-6 | >97% | 10mg |
£63.00 | 2025-02-09 | |
| Aaron | AR006SSQ-5g |
6-benzyloxy-2-fluorobenzonitrile |
94088-45-6 | 95% | 5g |
$1002.00 | 2025-01-23 |
2-Benzyloxy-6-fluorobenzonitrile 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
94088-45-6 (2-Benzyloxy-6-fluorobenzonitrile) 関連製品
- 119584-73-5(2-Ethoxy-6-fluorobenzonitrile)
- 175204-09-8(2-Fluoro-6-(4-methylbenzyloxy)benzonitrile)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:94088-45-6)2-Benzyloxy-6-fluorobenzonitrile

清らかである:99%
はかる:25g
価格 ($):503.0